1-(Benzo[b]thiophen-2-ylmethyl)piperazine
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Overview
Description
1-(Benzo[b]thiophen-2-ylmethyl)piperazine is a chemical compound that features a benzo[b]thiophene moiety attached to a piperazine ring. Benzo[b]thiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine typically involves the reaction of benzo[b]thiophene derivatives with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where a benzo[b]thiophene derivative reacts with piperazine in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[b]thiophen-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated benzo[b]thiophene derivatives, piperazine, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring .
Scientific Research Applications
1-(Benzo[b]thiophen-2-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler analog that lacks the piperazine ring.
2-(Benzo[b]thiophen-2-yl)ethanamine: Contains an ethylamine group instead of a piperazine ring.
Benzo[b]thiophene-2-carboxylic acid: Features a carboxylic acid group on the benzo[b]thiophene ring.
Uniqueness
1-(Benzo[b]thiophen-2-ylmethyl)piperazine is unique due to the presence of both the benzo[b]thiophene moiety and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(Benzo[b]thiophen-2-ylmethyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzo[b]thiophene moiety linked to a piperazine ring. This structural configuration is significant for its biological activity, as it influences the compound's interaction with various biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : It has been investigated for its effectiveness against various microbial strains, showing promising results in inhibiting growth.
- Anticancer Properties : The compound has demonstrated cytotoxic effects in several cancer cell lines, making it a candidate for further development in cancer therapy.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit trypanothione reductase, which is a potential target in treating parasitic infections .
- Cell Cycle Interference : Studies suggest that the compound can disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis .
- Modulation of Receptors : There is evidence that it interacts with neurotransmitter receptors, potentially affecting neurochemical pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Anticancer Activity
A study evaluating various piperazine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer (MDA-MB 231) and glioblastoma (U-87 MG) cell lines. The IC50 values for these compounds ranged from 34.31 to 42.30 µM, indicating potent activity compared to standard treatments like albendazole (ABZ) which had an IC50 of approximately 83.1 µM .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB 231 | 34.31 |
U-87 MG | 38.29 | |
ABZ | MDA-MB 231 | 83.1 |
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties against several bacterial strains, although specific data on minimum inhibitory concentrations (MICs) was not detailed in the available literature.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity:
- Substituent Effects : Variations in the substituents on the piperazine ring can significantly alter the compound's potency and selectivity against different targets.
- Linker Length and Composition : The nature of the linker between the benzo[b]thiophene and piperazine influences binding affinity and biological efficacy.
Properties
CAS No. |
524673-96-9 |
---|---|
Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C13H16N2S/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,9,14H,5-8,10H2 |
InChI Key |
DNOQQPCOMSIPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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